"Acetic acid, 2-benzimidazolylthio-, ethyl ester" chemical structure
"Acetic acid, 2-benzimidazolylthio-, ethyl ester" chemical structure
An In-depth Technical Guide to Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate: Synthesis, Properties, and Applications
Introduction
Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate, a molecule belonging to the benzimidazole class of heterocyclic compounds, stands as a cornerstone scaffold in the fields of medicinal chemistry and materials science. The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged structure renowned for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate, detailing its chemical structure, synthesis, and characterization. We will explore its reactivity, which makes it a versatile intermediate for the synthesis of more complex bioactive molecules, and survey its applications in modern drug discovery, with a focus on its role as a precursor to potent therapeutic agents.
Physicochemical Properties and Structure
Key Identifiers
A summary of the key chemical identifiers for ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate is provided below.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(1H-benzimidazol-2-ylthio)acetate | [3] |
| CAS Number | 5429-62-9 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [3] |
| Molecular Weight | 236.29 g/mol | [3] |
| Canonical SMILES | CCOC(=O)CSN1C2=CC=CC=C2N=C1 | N/A |
Chemical Structure
The structure of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate features a central benzimidazole ring system. The ethyl acetate group is linked to the C2 position of the benzimidazole core via a thioether (sulfur) bridge.
Caption: Sₙ2 synthesis of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate.
Detailed Experimental Protocol (Synthesis)
This protocol is a representative procedure based on established methodologies. [4][5]
-
Preparation: To a solution of 2-mercaptobenzimidazole (1.50 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add sodium hydroxide (0.44 g, 11 mmol) or triethylamine (1.53 mL, 11 mmol).
-
Reaction Initiation: Stir the mixture at room temperature for 20 minutes until a clear solution of the sodium or triethylammonium thiolate salt is formed.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (1.07 mL, 10 mmol) dropwise to the solution while maintaining stirring.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Purification
For high-purity material required for biological assays or further synthesis, recrystallization is the preferred method. [6]The crude product can be dissolved in a minimal amount of hot ethanol. Upon slow cooling, pure crystals of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate will form, leaving more soluble impurities in the mother liquor.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, spectroscopic analysis is essential.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides validation of the key functional groups. The disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) from the 2-mercaptobenzimidazole starting material is a critical indicator of successful S-alkylation. [4]Concurrently, the appearance of a strong absorption band around 1730-1740 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group. [4]* ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals confirming the structure: a triplet and a quartet for the ethyl group protons (O-CH₂-CH₃), a singlet for the methylene protons (S-CH₂), and aromatic protons corresponding to the benzimidazole ring. The broad singlet for the N-H proton will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (236.29 g/mol ).
Chemical Reactivity and Derivatization
Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate is a valuable synthetic intermediate due to its multiple reactive sites, which allow for straightforward derivatization.
Key Reactive Sites
-
Ester Functionality: The ethyl ester group is susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and hydrazides.
-
Active Methylene Group: The methylene (-CH₂-) protons are acidic due to their position between two electron-withdrawing groups (the benzimidazole ring and the ester carbonyl). This site can be deprotonated by a base to form a nucleophilic carbanion, which can participate in various carbon-carbon bond-forming reactions, such as aldol and Knoevenagel condensations. [7]
Conversion to 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide
A pivotal derivatization is the reaction with hydrazine hydrate to form the corresponding acetohydrazide. This hydrazide is a key building block for synthesizing a wide range of heterocyclic compounds, including pyrazoles and thiazolidinones. [1] Protocol:
-
Dissolve ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate (2.36 g, 10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (99%, 1.0 mL, ~20 mmol) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
The resulting solid precipitate, 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide, is collected by filtration, washed with cold ethanol, and dried.
Derivatization Workflow
The following diagram illustrates how the title compound serves as a platform for creating more complex derivatives, such as the thiazolidinones investigated for antimicrobial activity. [1]
Caption: Derivatization pathway from the title compound to bioactive thiazolidinones.
Applications in Drug Discovery and Research
The true value of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate lies in its role as a precursor to molecules with significant therapeutic potential.
Antimicrobial and Antifungal Agents
Derivatives synthesized from the corresponding acetohydrazide have demonstrated potent in vitro antimicrobial activity. A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were evaluated against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus niger), showing promising activity. [1]
Anticancer Agents
The benzimidazole scaffold is a well-established pharmacophore in oncology. Derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have been synthesized and evaluated for their antitumor properties. Studies have shown that resulting pyrazole and coumarin derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). [7]Other derivatives have shown cytotoxicity against the HCT116 human colorectal cell line. [1]
Quorum Sensing Inhibition
Bacterial quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor expression. Inhibiting QS is a promising anti-infective strategy that may not induce resistance as rapidly as traditional antibiotics. Notably, a series of structurally related 2-((substituted-benzo[d]imidazol-2-yl)thio)-N-substituted-acetamides were identified as inhibitors of quorum-sensing activities, highlighting a modern therapeutic avenue for which this chemical core is highly relevant. [8]
Conclusion
Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate is more than a simple chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its synthesis is straightforward and efficient, and its well-defined reactive sites provide a reliable platform for extensive chemical modification. Through its derivatization, researchers have developed potent antimicrobial, antifungal, and anticancer agents, demonstrating the enduring value of the benzimidazole scaffold. As research continues to uncover novel biological targets, the utility of this foundational molecule in the development of next-generation therapeutics is assured.
References
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available from: [Link]
-
Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. PubMed Central (PMC), National Center for Biotechnology Information. Available from: [Link]
-
Benzimidazole-2-thione | Acetyl Piperazine Derivatives | Molecular Docking | ADME Studies | In Vivo Antiinflammatory Activity. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate. ChemBK. Available from: [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, Nature. Available from: [Link]
-
Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate. MySkinRecipes. Available from: [Link]
-
2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. MDPI. Available from: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central (PMC), National Center for Biotechnology Information. Available from: [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Available from: [Link]
-
Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available from: [Link]
-
The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chembk.com [chembk.com]
- 4. chemmethod.com [chemmethod.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzo[ d ]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03616E [pubs.rsc.org]
